molecular formula C11H10N2O5 B4952679 1'-methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 330446-17-8

1'-methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B4952679
CAS No.: 330446-17-8
M. Wt: 250.21 g/mol
InChI Key: QEELWADROJOYCV-UHFFFAOYSA-N
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Description

1'-Methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a complex organic compound characterized by its unique spiro structure, which includes a dioxolane ring fused to an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1'-methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent nitration and methylation steps are then employed to introduce the nitro and methyl groups, respectively.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1'-Methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

1'-Methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential biological activity.

  • Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and cellular processes.

  • Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1'-methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but often include the inhibition or activation of key signaling molecules.

Comparison with Similar Compounds

1'-Methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be compared to other similar compounds, such as 1'-methyl-5'-nitrospiro[chromene-2,2'-indoline] and 1'-methyl-5'-nitrospiro[benzopyran-2,2'-indoline] These compounds share structural similarities but differ in their functional groups and reactivity profiles

Properties

IUPAC Name

1'-methyl-5'-nitrospiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-12-9-3-2-7(13(15)16)6-8(9)11(10(12)14)17-4-5-18-11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEELWADROJOYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3(C1=O)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001166762
Record name 1′-Methyl-5′-nitrospiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330446-17-8
Record name 1′-Methyl-5′-nitrospiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330446-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1′-Methyl-5′-nitrospiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001166762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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